Physicochemical Profiling and Mechanistic Utility of N-[(1-Adamantylamino)carbonyl]glycine: A Technical Guide for sEH Inhibitor Development
Physicochemical Profiling and Mechanistic Utility of N-[(1-Adamantylamino)carbonyl]glycine: A Technical Guide for sEH Inhibitor Development
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
In the landscape of rational drug design, balancing target affinity with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties remains a central challenge. N-[(1-Adamantylamino)carbonyl]glycine (CAS: 33200-18-9) represents a masterclass in structural optimization [1]. Built upon the classic adamantyl-urea pharmacophore—a gold standard for inhibiting soluble epoxide hydrolase (sEH)—this compound incorporates a glycine moiety to solve the notorious "brick dust" solubility issues associated with highly lipophilic adamantane derivatives [3].
This technical guide deconstructs the physicochemical properties of N-[(1-Adamantylamino)carbonyl]glycine, explains the mechanistic causality behind its structural design, and provides field-validated protocols for its synthesis and in vitro evaluation.
Physicochemical Properties: The Foundation of ADME
The utility of a small molecule is dictated by its physicochemical profile. Pure adamantyl ureas often suffer from extreme lipophilicity (logP > 4.0) and high melting points, leading to poor oral bioavailability. The conjugation of glycine fundamentally alters this profile [2].
| Property | Value | Mechanistic Causality & Formulation Implication |
| CAS Number | 33200-18-9 | Unique identifier for regulatory and procurement tracking. |
| Molecular Weight | 252.31 g/mol | Highly compliant with Lipinski’s Rule of 5; allows room for further functionalization without exceeding the 500 Da limit. |
| XLogP3 | 1.6 | The glycine moiety drastically lowers lipophilicity. A logP of 1.6 ensures sufficient membrane permeability while preventing excessive sequestration in adipose tissue. |
| pKa (Predicted) | 4.04 ± 0.10 | Critical Parameter: At physiological pH (7.4), the carboxylic acid is fully ionized, exponentially increasing aqueous solubility. In the acidic stomach (pH ~1.5), it is protonated and uncharged, facilitating gastric absorption. |
| TPSA | 78.4 Ų | Topological Polar Surface Area is optimal for oral bioavailability and suggests moderate, controlled penetration of the blood-brain barrier (BBB). |
| Melting Point | 176 - 178 °C | Indicates a stable crystalline lattice. Favorable for solid-state formulation and long-term shelf stability without spontaneous polymorphism. |
Structural & Mechanistic Causality
Soluble epoxide hydrolase (sEH) is a critical enzyme that degrades anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) [4]. Inhibiting sEH requires a molecule that can navigate a 15 Å deep, L-shaped hydrophobic pocket while simultaneously hydrogen-bonding with the catalytic triad (Tyr383, Tyr466, Asp335).
N-[(1-Adamantylamino)carbonyl]glycine achieves this through a tripartite synergistic design:
-
The Adamantane Anchor: Acts as a "lipophilic bullet" [3]. Its bulky, rigid, and symmetric 3D structure perfectly fills the hydrophobic pocket of sEH. Furthermore, its lack of easily accessible C-H bonds renders it highly resistant to Cytochrome P450-mediated oxidative metabolism.
-
The Urea Linker: Serves as the primary transition-state mimic. The urea protons act as hydrogen bond donors to Asp335, while the carbonyl oxygen acts as a hydrogen bond acceptor for Tyr383 and Tyr466.
-
The Glycine Tail: Projects outward toward the solvent-exposed entrance of the enzyme channel. It improves the Lipophilic Efficiency (LipE) of the molecule by providing a polar handle that interacts with the aqueous interface, preventing the molecule from aggregating in solution.
Fig 1: Pharmacophore mapping of N-[(1-Adamantylamino)carbonyl]glycine against the sEH target.
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility, the following protocols have been designed with built-in self-validation steps, focusing on the chemical causality of each reagent [5].
Protocol 1: Synthesis & Purification
Objective: Synthesize N-[(1-Adamantylamino)carbonyl]glycine via nucleophilic addition.
Causality Focus: Glycine is highly polar and insoluble in organic solvents, whereas 1-adamantyl isocyanate is highly lipophilic and water-insoluble. A biphasic co-solvent system (THF/Water) with a base (NaOH) is required to bridge this solubility gap.
-
Aqueous Phase Preparation: Dissolve 1.0 equivalent of glycine in 1N NaOH (1.1 equivalents). Reasoning: The base deprotonates the zwitterionic glycine, freeing the primary amine to act as a potent nucleophile.
-
Organic Phase Preparation: Dissolve 1.0 equivalent of 1-adamantyl isocyanate in anhydrous tetrahydrofuran (THF).
-
Nucleophilic Addition: Add the THF solution dropwise to the aqueous glycine solution at 0 °C under vigorous stirring. Self-Validation: Dropwise addition controls the exothermic reaction and prevents the homodimerization of the isocyanate caused by ambient moisture.
-
Incubation: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor completion via TLC (use a Ninhydrin stain to check for the disappearance of the primary amine of unreacted glycine).
-
Precipitation: Acidify the reaction mixture with 1N HCl to pH ~3. Reasoning: Acidification protonates the newly formed carboxylate (pKa ~4.04), driving the neutral product out of the aqueous phase as a white precipitate.
-
Purification: Vacuum filter the precipitate, wash thoroughly with cold deionized water to remove NaCl, and recrystallize from an ethanol/water gradient to yield the pure compound.
Protocol 2: In Vitro sEH Inhibition Assay (Fluorescent)
Objective: Determine the IC50 of the synthesized compound against recombinant human sEH.
Causality Focus: Because the adamantane moiety is highly lipophilic, it is prone to non-specific binding to polystyrene microtiter plates. Bovine Serum Albumin (BSA) must be included in the buffer to act as a carrier protein, preventing artificially inflated IC50 values.
-
Buffer Preparation: Prepare 25 mM Bis-Tris/HCl buffer (pH 7.0) containing 0.1 mg/mL BSA.
-
Enzyme Preparation: Dilute recombinant human sEH enzyme in the assay buffer to a final well concentration of 1 nM.
-
Inhibitor Dilution: Prepare a 10-point serial dilution of the inhibitor in DMSO. Add 1 µL of each dilution to a 96-well black microtiter plate. Self-Validation: Include a DMSO-only well as a negative control (100% enzyme activity) and a known inhibitor (e.g., t-AUCB) as a positive control.
-
Pre-Incubation: Add 89 µL of the enzyme solution to the wells. Incubate at 30 °C for 10 minutes. Reasoning: This allows the urea pharmacophore time to form stable, slow-binding hydrogen bonds with the enzyme's catalytic triad.
-
Substrate Addition: Initiate the reaction by adding 10 µL of the fluorogenic substrate PHOME (final concentration 50 µM).
-
Kinetic Readout: Measure fluorescence immediately using a microplate reader (Excitation: 330 nm, Emission: 465 nm) continuously for 15 minutes.
-
Data Analysis: Calculate the initial velocity (RFU/min) for each well. Use non-linear regression to determine the IC50.
Fig 2: Step-by-step kinetic workflow for the fluorogenic sEH inhibition assay.
Conclusion
N-[(1-Adamantylamino)carbonyl]glycine is a prime example of how appending a simple, polar amino acid to a highly lipophilic pharmacophore can salvage a molecule's ADME profile. By understanding the causality behind its pKa (4.04) and its topological interactions with the sEH enzyme, researchers can utilize this compound not just as a probe, but as a foundational scaffold for next-generation anti-inflammatory and cardiovascular therapeutics.
References
-
Wanka, L., Iqbal, K., & Schreiner, P. R. "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews, 113(5), 3516–3604 (2013). URL:[Link]
-
Imig, J. D., & Hammock, B. D. "Soluble epoxide hydrolase as a therapeutic target for cardiovascular diseases." Nature Reviews Drug Discovery, 8(10), 794-805 (2009). URL:[Link]
- Bormann, G., et al. "Adamantyl urea derivatives." United States Patent US3703537A (1972).
